5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
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Description
The compound “5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide” is a complex organic molecule that contains several functional groups. These include an amino group (-NH2), a carboxamide group (-CONH2), a methoxy group (-OCH3), and a fluorobenzyl group. The core structure of the molecule is a thieno[2,3-c]pyridazine ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thieno[2,3-c]pyridazine ring. This could potentially be achieved through a Diaza–Wittig reaction starting from 1,3-diketones . The other functional groups would then be added through subsequent reactions .Scientific Research Applications
Cytotoxic Activity : Synthesized compounds related to 5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Synthesis and Characterization : Various derivatives of pyridazine, including compounds structurally similar to 5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide, have been synthesized and characterized, demonstrating the versatility of these compounds in chemical synthesis (Deeb, Essawy, Yasine, & Fikry, 1991).
Potential in Drug Synthesis : Research indicates the potential of these compounds in the synthesis of new drugs, particularly in the context of developing novel heterocyclic compounds (Radwan, El-Dean, & Bakhite, 2005).
Antibacterial Activity : Some derivatives of thieno[2,3-c]pyridazine, which are structurally related to the compound , have shown promising antibacterial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Antimicrobial and Antitumor Activity : Certain heterocyclic aryl monoazo organic compounds, including structures related to 5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide, have exhibited antimicrobial and antitumor activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Potential in Developing Novel Enzyme Inhibitors : Studies on related compounds have shown the potential in developing potent enzyme inhibitors for controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).
properties
IUPAC Name |
5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHDIWHQGVWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
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